REACTION_CXSMILES
|
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[BH3:7].CSC.[ClH:11].[H][H]>C(OCC)C.[Hg]>[CH:1]1([B:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[Cl:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
11B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-mL round-bottom flask capped with a rubber septum, a magnetic stirring bar, and a connecting tube
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
Dicyclohexylborane precipitated as a white solid
|
Type
|
CUSTOM
|
Details
|
The supernatant liquid was removed by a double-ended needle
|
Type
|
WASH
|
Details
|
the solid was washed with ether
|
Type
|
CUSTOM
|
Details
|
the liquid was removed
|
Type
|
CUSTOM
|
Details
|
A clear solution was obtained
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)B(Cl)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |